molecular formula C13H18O2S B8078013 4-(4-Methoxy-3-methylphenyl)thian-4-ol

4-(4-Methoxy-3-methylphenyl)thian-4-ol

Cat. No.: B8078013
M. Wt: 238.35 g/mol
InChI Key: PBZRBIMPVLLRRJ-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-methylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring substituted with a hydroxyl group and a 4-methoxy-3-methylphenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

4-(4-methoxy-3-methylphenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2S/c1-10-9-11(3-4-12(10)15-2)13(14)5-7-16-8-6-13/h3-4,9,14H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZRBIMPVLLRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCSCC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C2(CCSCC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 4-(4-Methoxy-3-methylphenyl)thian-4-ol would likely involve large-scale chemical reactors where the synthesis can be carried out efficiently. This includes the use of automated systems to control reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3-methylphenyl)thian-4-ol can undergo various types of chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one functional group with another under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

4-(4-Methoxy-3-methylphenyl)thian-4-ol has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-methylphenyl)thian-4-ol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Ring Systems

(a) trans-(1R,4R)-4-(4-Methoxy-3-methylphenyl)-cyclopent-2-enol
  • Structure : Features a cyclopentene ring instead of thiane, with a hydroxyl group and the same phenyl substituent.
  • Key Differences : The cyclopentene ring introduces rigidity and stereochemical complexity (trans-(1R,4R) configuration) that may enhance target selectivity but reduce conformational flexibility compared to thiane.
(b) {5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol
  • Structure: Incorporates a thiazole ring linked to a trifluoromethylphenyl group and a methanol-substituted thiazole.
  • Applications : Explored in medicinal chemistry for antiviral or anticancer activity due to thiazole’s prevalence in bioactive molecules .
(c) 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
  • Structure : Combines a thiazole ring with a nitrobenzamide group and chloro substituent.
  • Key Differences: The nitro and chloro groups enhance electrophilicity, which may improve reactivity in nucleophilic substitution reactions. The amide group facilitates hydrogen bonding, unlike the hydroxyl group in the thianol compound.
  • Applications : Likely investigated as a protease or kinase inhibitor due to the amide-thiazole scaffold .

Functional Analogues with Shared Substituents

(a) BIX01294 and UNC0642 (G9a Inhibitors)
  • Structure : Lysine-mimetic compounds with pyrrolidine propoxy groups and methoxyphenyl motifs.
  • Key Differences : These inhibitors exhibit poor membrane permeability due to high polarity, whereas 4-(4-Methoxy-3-methylphenyl)thian-4-ol’s thiane ring may enhance lipophilicity and bioavailability.
(b) 2-(4-Methoxy-3-methylphenyl)acetic acid
  • Structure : A simple phenylacetic acid derivative without a heterocyclic ring.
  • Key Differences: The carboxylic acid group increases water solubility but reduces blood-brain barrier penetration compared to the hydroxyl group in the thianol compound.
  • Applications : Used as an intermediate in synthesizing anti-inflammatory agents .

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